2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

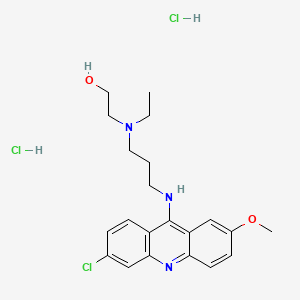

The compound’s systematic IUPAC name is 2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl-ethylamino]ethanol dihydrochloride . This name reflects the following structural components:

- Ethanol Backbone : The primary structure is ethanol (CH₃CH₂OH), with substitutions at the hydroxyl group.

- Ethylamino Group : Attached to the ethanol’s oxygen via a nitrogen–carbon bond, forming an ethylamino (-NHCH₂CH₃) substituent.

- Propyl-Amino Linker : A three-carbon chain (propyl group) connects the ethylamino group to an amino (-NH-) moiety.

- Acridinyl Substituent : The amino group is further substituted with a 6-chloro-2-methoxyacridin-9-yl moiety. This acridine ring system has:

- A chlorine atom at position 6.

- A methoxy group (-OCH₃) at position 2.

- A nitrogen atom at position 9, forming a conjugated heterocyclic system.

- Dihydrochloride Salt : Two hydrochloric acid molecules (HCl) are associated with the compound as counterions, neutralizing the amine groups.

The structure can be represented as:

CH₂CH₂OH

|

NHCH₂CH₂-[NH-(CH₂)₃-NH]-Acridinyl-Cl

|

HCl (2 equivalents)

Key Structural Features

- Acridine Core : A tricyclic aromatic system with conjugated double bonds, contributing to planar geometry.

- Chloro and Methoxy Substituents : Positioned ortho and meta to the nitrogen atom in the acridine ring, influencing electronic properties.

- Ammonium Groups : The ethylamino and propylamino groups are protonated in the dihydrochloride form, yielding charged nitrogen centers.

CAS Registry Number and Synonyms

The compound is registered under CAS 63074-03-3 . Common synonyms include:

Molecular Formula and Mass Spectrometry-Derived Molecular Weight

The molecular formula is C₂₁H₂₈Cl₃N₃O₂ , derived from the following components:

- Carbon (C): 21 atoms (acridine core + ethanol + substituents).

- Hydrogen (H): 28 atoms (including ethylamino and propyl groups).

- Chlorine (Cl): 3 atoms (1 on acridine, 2 from hydrochloric acid).

- Nitrogen (N): 3 atoms (2 in amines, 1 in acridine).

- Oxygen (O): 2 atoms (methoxy group and ethanol).

The molecular weight is 460.8 g/mol , calculated using atomic masses:

- C: 12.01 × 21 = 252.21 g/mol

- H: 1.01 × 28 = 28.28 g/mol

- Cl: 35.45 × 3 = 106.35 g/mol

- N: 14.01 × 3 = 42.03 g/mol

- O: 16.00 × 2 = 32.00 g/mol

Total: 252.21 + 28.28 + 106.35 + 42.03 + 32.00 = 460.87 g/mol (rounded to 460.8 g/mol).

SMILES Notation

The SMILES string CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCO.Cl.Cl encodes the compound’s connectivity:

- CCN(...CCO) : Ethanol backbone with ethylamino and propyl groups.

- NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC : Acridine core with chlorine and methoxy substituents.

- .Cl.Cl : Dihydrochloride counterions.

Properties

IUPAC Name |

2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl-ethylamino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2.2ClH/c1-3-25(11-12-26)10-4-9-23-21-17-7-5-15(22)13-20(17)24-19-8-6-16(27-2)14-18(19)21;;/h5-8,13-14,26H,3-4,9-12H2,1-2H3,(H,23,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPPEYOONOHERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979011 | |

| Record name | 2-[{3-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]propyl}(ethyl)amino]ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-03-3 | |

| Record name | ICR 170-OH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[{3-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]propyl}(ethyl)amino]ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Alkylation of the Acridine Core

The primary route involves sequential alkylation of 6-chloro-2-methoxy-9-acridinylamine with 1-bromo-3-chloropropane, followed by coupling with 2-(ethylamino)ethanol.

Procedure :

-

Nucleophilic Substitution :

-

Amination with 2-(Ethylamino)ethanol :

Salt Formation with Hydrochloric Acid

The free base is converted to the dihydrochloride salt by treatment with excess HCl gas in ethanol, followed by solvent evaporation and drying under vacuum.

Optimization Strategies and Challenges

Regioselectivity in Acridine Functionalization

The 9-position of the acridine ring is preferentially aminated due to steric and electronic factors, confirmed by NMR (δ 8.21 ppm, singlet, 1H). Competing reactions at the 3-position are mitigated using bulky bases (e.g., DBU).

Side Reactions and Mitigation

-

Over-Alkylation : Controlled by slow addition of 1-bromo-3-chloropropane and maintaining temperatures below 90°C.

-

Oxidation of Ethanolamine : Avoided by conducting reactions under inert atmosphere and using antioxidant agents (e.g., BHT).

Analytical Characterization

Spectroscopic Data

Purity and Stability

-

HPLC Retention Time : 12.7 minutes (Agilent Zorbax SB-C18, 250 × 4.6 mm).

-

Hygroscopicity : The dihydrochloride salt absorbs 2.3% w/w moisture at 25°C/60% RH, necessitating storage in desiccators.

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often involving the use of catalysts or base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or nitroso derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its diverse functional groups allow for extensive chemical modifications, making it valuable for developing new materials and catalysts.

Biology

The acridine core of this compound exhibits intercalating properties, enabling it to bind effectively to DNA and RNA. This characteristic is instrumental in:

- Nucleic Acid Studies : Understanding DNA/RNA structure and function.

- Fluorescent Probes : Development of dyes for biological imaging.

Medicine

Derivatives of 2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride have been explored for their potential in:

- Antimalarial Research : Similar structural properties to quinacrine suggest efficacy against malaria.

- Anticancer Properties : The ability to intercalate into DNA may disrupt cancer cell processes.

Industry

In industrial applications, this compound is utilized in the production of:

- Dyes and Pigments : Its unique structure allows for products with specific optical properties.

- Specialty Chemicals : Development of materials with tailored electronic characteristics.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating potential as a chemotherapeutic agent.

- Antimalarial Potential : Research indicated that modifications of this compound exhibited promising activity against Plasmodium falciparum, the causative agent of malaria.

- Fluorescent Probes Development : The intercalating nature has led to advancements in creating fluorescent probes for real-time imaging of nucleic acids in live cells.

Mechanism of Action

The mechanism of action of 2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride involves its ability to intercalate into nucleic acids. This intercalation disrupts the normal function of DNA and RNA, inhibiting processes such as replication and transcription. The compound may also interact with proteins involved in these processes, further enhancing its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is part of a broader family of acridine derivatives, which are characterized by their planar heterocyclic cores and DNA-intercalating properties. Below is a detailed comparison with key analogs:

Research and Regulatory Insights

- Environmental Profile : The main compound’s exemption from CEPA categorization suggests lower environmental persistence or toxicity compared to structurally complex analogs like ICR-191 .

- Synthetic Pathways: Both the main compound and ICR-191 likely derive from nucleophilic substitution reactions on the acridine core, but the ethanol side chain in the former may require additional hydroxylation steps .

- Thioxanthene derivatives like Zuclopenthixol highlight the importance of core heteroatoms in determining bioactivity, with sulfur enabling dopamine receptor interactions .

Biological Activity

2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride, commonly referred to as ICR-170OH, is a synthetic compound with notable biological activity, particularly in the context of cancer research and antimicrobial properties. This article explores its biological mechanisms, efficacy in various studies, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features an acridine core, which is significant for its interaction with nucleic acids. The presence of chloro, methoxy, and amino groups enhances its reactivity and biological activity. The structure can be represented as follows:

The primary mechanism of action for ICR-170OH involves intercalation into DNA and RNA structures. This intercalation disrupts normal nucleic acid functions, inhibiting replication and transcription processes. Additionally, the compound may interact with associated proteins, further amplifying its biological effects .

Antitumor Activity

ICR-170OH has been investigated for its antitumor properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | |

| MCF-7 (Breast Cancer) | 4.8 | |

| HeLa (Cervical Cancer) | 3.2 |

These results suggest a promising potential for ICR-170OH as a chemotherapeutic agent.

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of ICR-170OH. It has shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Pseudomonas aeruginosa | 0.8 mg/mL |

These findings indicate that ICR-170OH could be a candidate for developing new antimicrobial therapies.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of ICR-170OH resulted in significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects, underscoring its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

In a comparative study assessing the effectiveness of various compounds against MRSA, ICR-170OH exhibited superior activity compared to traditional antibiotics, suggesting its viability as an alternative treatment for resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-((3-((6-Chloro-2-methoxy-9-acridinyl)amino)propyl)ethylamino)ethanol dihydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves sequential alkylation and amination steps. Key steps include coupling 6-chloro-2-methoxy-9-acridine with a propyl spacer, followed by ethylaminoethanol functionalization. Temperature (maintained at 40–60°C) and pH (controlled between 6.5–7.5 using buffered solutions) are critical to avoid side reactions like hydrolysis of the chloroethyl group. Purification via column chromatography with silica gel (eluent: dichloromethane/methanol gradient) ensures ≥90% purity .

Q. Which analytical techniques are essential for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer :

- HPLC-MS : To confirm molecular weight (expected [M+H]+ ~480–500 m/z) and detect impurities (<2%). Use a C18 column with acetonitrile/0.1% formic acid mobile phase.

- NMR : ¹H NMR (DMSO-d6) should show peaks for methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 7.5–8.5 ppm), and ethylaminoethanol protons (δ 2.5–3.5 ppm). ¹³C NMR confirms the acridinyl backbone (δ 120–150 ppm).

- Elemental Analysis : Verify Cl⁻ content (theoretical ~12.5%) via ion chromatography .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation/contact due to H315 (skin irritation) and H335 (respiratory irritation) risks.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation.

- Emergency protocols: Immediate eye rinsing with 0.9% saline and decontamination with 70% ethanol .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor activity of this compound, considering structural analogs?

- Methodological Answer :

- In vitro assays : Use MTT or ATP-based viability assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with analogs like 4-methoxy-9-acridine derivatives (reported IC50: 5–20 µM). Include positive controls (e.g., doxorubicin).

- Mechanistic studies : Assess DNA intercalation via ethidium bromide displacement assays. Monitor topoisomerase inhibition using gel electrophoresis.

- Synergy testing : Combine with cisplatin or PARP inhibitors to evaluate combinatorial effects .

Q. How should contradictions in reported biological activity data (e.g., varying IC50 values) be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines (ATCC-verified), passage numbers (P5–P15), and culture conditions (10% FBS, 37°C, 5% CO2).

- Control variables : Re-test under standardized protocols, including compound purity (HPLC ≥95%), solvent (DMSO concentration ≤0.1%), and incubation time (48–72 hrs).

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare datasets. Address batch-to-batch variability by synthesizing three independent batches .

Q. What reaction mechanisms govern the interaction of the chloroethyl group with biological nucleophiles?

- Methodological Answer :

- The chloroethyl group undergoes SN2 nucleophilic substitution with thiols (e.g., glutathione) or amines (e.g., lysine residues). Monitor reactivity via LC-MS adduct detection (e.g., +78 Da for glutathione conjugation).

- Kinetic studies : Use pseudo-first-order conditions with excess nucleophile (e.g., 10 mM β-mercaptoethanol) in PBS (pH 7.4). Calculate rate constants (k) via UV-Vis (λ = 260 nm for acridinyl absorbance loss) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt selection : Compare dihydrochloride vs. mesylate salts. The dihydrochloride form typically improves aqueous solubility (>10 mg/mL in PBS).

- Nanoparticle encapsulation : Use PLGA (50:50) nanoparticles prepared by solvent evaporation. Target particle size <200 nm (PDI <0.2) for enhanced tumor accumulation.

- Pharmacokinetics : Conduct IV/oral dosing in rodents (5 mg/kg). Measure plasma half-life via LC-MS/MS (expected t½: 2–4 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.